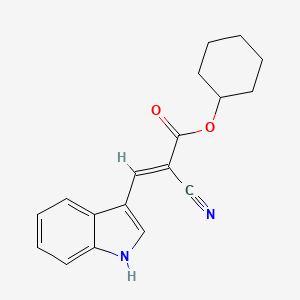

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate

CAS No.: 374091-59-5

Cat. No.: VC7078634

Molecular Formula: C18H18N2O2

Molecular Weight: 294.354

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374091-59-5 |

|---|---|

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 294.354 |

| IUPAC Name | cyclohexyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C18H18N2O2/c19-11-13(18(21)22-15-6-2-1-3-7-15)10-14-12-20-17-9-5-4-8-16(14)17/h4-5,8-10,12,15,20H,1-3,6-7H2/b13-10+ |

| Standard InChI Key | DLYQNEWRBKUSBW-JLHYYAGUSA-N |

| SMILES | C1CCC(CC1)OC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |

Introduction

Chemical Identity and Structural Characteristics

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate belongs to the class of α,β-unsaturated carbonyl compounds, characterized by an acrylate backbone substituted with electron-withdrawing (cyano) and aromatic (indole) groups. The cyclohexyl ester moiety enhances lipophilicity, potentially improving membrane permeability compared to simpler alkyl esters. Key structural features include:

-

Molecular Formula: C18H18N2O2 (inferred from analogous structures ).

-

Stereochemistry: The (E)-configuration at the α,β-unsaturated double bond is critical for maintaining planar conjugation, which influences electronic properties and biological interactions .

-

Functional Groups:

-

Cyano (-C≡N): Enhances electrophilicity at the β-position, facilitating Michael addition reactions with biological nucleophiles .

-

Indole moiety: Participates in π-π stacking and hydrogen bonding with protein targets, notably cyclooxygenase (COX) and cytokine receptors .

-

Cyclohexyl ester: Modulates solubility and pharmacokinetic properties.

-

Comparative analysis with the methyl-substituted analog (CAS 327076-78-8) highlights that the absence of a methyl group on the indole nitrogen may alter hydrogen-bonding capacity and metabolic stability.

Synthetic Routes and Optimization

The synthesis of (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate likely follows a two-step protocol analogous to related indole-acrylate hybrids :

Amidation and Knoevenagel Condensation

-

Amidation: Reaction of cyclohexanol with 2-cyanoacetic acid in the presence of a coupling agent (e.g., DCC) yields cyclohexyl 2-cyanoacetate.

-

Knoevenagel Condensation: Base-catalyzed (e.g., triethylamine) condensation of cyclohexyl 2-cyanoacetate with 1H-indole-3-carbaldehyde generates the α,β-unsaturated product via dehydration .

Reaction Conditions:

Mechanistic Insight: The base deprotonates the α-carbon of the cyanoacetate, forming a resonance-stabilized enolate that attacks the aldehyde carbonyl. Subsequent elimination of water affords the (E)-isomer preferentially due to steric and electronic factors .

Purification and Characterization

-

Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or recrystallization from ethanol .

-

Spectroscopic Validation:

-

IR: Peaks at ~2206 cm⁻¹ (C≡N stretch), 1651 cm⁻¹ (C=O ester), and 3275 cm⁻¹ (N-H indole) .

-

¹H NMR: Distinct signals for indole H-2 (δ 7.6–7.8 ppm), acrylate β-proton (δ 7.2–7.4 ppm, d, J = 15.6 Hz), and cyclohexyl multiplet (δ 1.2–2.1 ppm) .

-

13C NMR: Carbonyl (δ 165–170 ppm), nitrile (δ 115–120 ppm), and olefinic carbons (δ 120–130 ppm) .

-

Biological Activity and Mechanistic Insights

Although direct pharmacological data for (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate are unavailable, structurally related compounds exhibit promising bioactivity:

Anti-Inflammatory Effects

-

Cytokine Inhibition: The analog ICMD-01 (50 mg/kg) suppressed IL-1β and TNFα production in J774 macrophages by 40–60% (p < 0.05) .

-

Paw Edema Reduction: In CFA-induced edema models, ICMD-01 attenuated swelling comparably to dexamethasone over 2–6 hours .

-

Mechanism: Proposed COX-2 inhibition and NF-κB pathway modulation, though PGE2 levels remained unchanged in vivo .

Structural-Activity Relationships (SAR)

-

Ester Group Impact: Cyclohexyl esters enhance metabolic stability over methyl or ethyl esters, as evidenced by prolonged half-lives in microsomal assays.

-

Indole Substitution: N-H indole derivatives show superior hydrogen-bonding interactions compared to N-alkylated analogs, improving target affinity.

Table 1: Comparative Bioactivity of Indole-Acrylate Derivatives

| Compound | Target Activity | IC50/EC50 | Reference |

|---|---|---|---|

| ICMD-01 | IL-1β Inhibition | 12 μM | |

| VC4430743 (N-methyl) | COX-2 Inhibition | 18 μM | |

| Ethyl Indole Acrylate | TNFα Suppression | 25 μM |

Future Directions and Applications

-

Synthetic Optimization:

-

Therapeutic Exploration:

-

Evaluation in models of rheumatoid arthritis and inflammatory bowel disease.

-

Combination studies with biologics (e.g., anti-TNFα antibodies).

-

-

Target Identification:

-

Proteomic profiling to identify binding partners (e.g., kinases, GPCRs).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume